Ac-I[CVWQDWGHHRC]T-NH2
Beschreibung
Ac-I[CVWQDWGHHRC]T-NH2 (hereafter referred to as Peptide 29) is a compstatin-derived cyclic peptide engineered to inhibit the complement system, specifically targeting the C3 protein to treat conditions like age-related macular degeneration (AMD) . Its sequence features a 13-residue backbone cyclized via a disulfide bond between cysteine residues, with critical substitutions at positions 4 (tryptophan, W) and 9 (histidine, H). These modifications aim to enhance binding affinity to C3 while addressing solubility challenges observed in earlier analogs . Peptide 29 represents a therapeutic candidate balancing potency and physicochemical stability.
Eigenschaften
Molekularformel |
C74H102N24O18S2 |
|---|---|
Molekulargewicht |
1679.9 g/mol |
IUPAC-Name |
2-[(4R,7S,10R,13S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10,13-bis(1H-imidazol-5-ylmethyl)-19,28-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C74H102N24O18S2/c1-7-36(4)60(87-38(6)100)73(116)96-55-32-118-117-31-54(71(114)98-61(37(5)99)62(76)105)95-64(107)47(17-12-20-81-74(77)78)89-68(111)52(24-42-29-80-34-86-42)92-67(110)51(23-41-28-79-33-85-41)88-57(102)30-84-63(106)49(21-39-26-82-45-15-10-8-13-43(39)45)91-69(112)53(25-58(103)104)93-65(108)48(18-19-56(75)101)90-66(109)50(94-72(115)59(35(2)3)97-70(55)113)22-40-27-83-46-16-11-9-14-44(40)46/h8-11,13-16,26-29,33-37,47-55,59-61,82-83,99H,7,12,17-25,30-32H2,1-6H3,(H2,75,101)(H2,76,105)(H,79,85)(H,80,86)(H,84,106)(H,87,100)(H,88,102)(H,89,111)(H,90,109)(H,91,112)(H,92,110)(H,93,108)(H,94,115)(H,95,107)(H,96,116)(H,97,113)(H,98,114)(H,103,104)(H4,77,78,81)/t36-,37+,47-,48-,49-,50+,51-,52+,53+,54-,55-,59-,60-,61-/m0/s1 |
InChI-Schlüssel |
WCPUCPVVFQIWRA-BEXWAHHISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CNC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)CC6=CN=CN6)CC7=CN=CN7)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CNC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)CC6=CN=CN6)CC7=CN=CN7)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compstatin Analogs
Compstatin analogs are optimized for C3 binding affinity, solubility, and aggregation resistance. Below is a detailed comparison of Peptide 29 with structurally related compounds:
Structural and Functional Comparison
Key analogs and their properties are summarized in Table 1:
| Peptide # | Name/Identifier | Sequence | IC50 (µM) | Solubility/Aggregation Notes |
|---|---|---|---|---|
| II | Parent | Ac-I[CVVQDWGHHRC]T-NH2 | 0.47 | Lower potency, moderate solubility |
| III | W4/A9 | Ac-I[CVWQDWGAHRC]T-NH2 | 0.11 | High potency, moderate solubility |
| VIII | W1/W4/A9 | Ac-W[CVWQDWGAHRC]T-NH2 | 0.29 | Reduced potency vs. III |
| 29 | Target (Peptide 29) | Ac-I[CVWQDWGHHRC]T-NH2 | N/A* | Predicted high potency, low solubility |
- Binding Affinity: The parent peptide (II) exhibits an IC50 of 0.47 µM, while substituting position 4 with W (Peptide III) improves potency to 0.11 µM . Peptide VIII (W1/W4/A9) shows reduced potency (IC50 = 0.29 µM), indicating N-terminal modifications may disrupt binding .
Solubility and Aggregation :
- Peptide III (W4/A9) demonstrates moderate solubility but lower aggregation than earlier analogs like Ac-I[CV(meW)QDWGAHRC]T-NH2, which aggregates due to hydrophobic substitutions .
- Peptide 29’s histidine at position 9 introduces a polar side chain, which may marginally improve solubility over purely hydrophobic residues. However, its overall hydrophobicity (retained W4) likely maintains aggregation propensity compared to less potent analogs .
Key Findings from Research
Position-Specific Substitutions :
- W4 : Enhances C3 binding via aromatic stacking interactions, as seen in Peptide III’s 4-fold potency increase over the parent .
- H9 : Histidine’s imidazole group may stabilize binding through pH-dependent interactions, though this substitution risks reducing solubility compared to alanine .
Trade-offs in Design :
- Analogs with higher potency (e.g., Peptide III) often exhibit solubility limitations, necessitating formulation adjustments for clinical use .
- Peptide 29’s sequence aligns with strategies to prioritize binding affinity, but further optimization (e.g., PEGylation or charged residues) may be required to mitigate aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
